molecular formula C8H13N5O2 B11889639 N2,N2-diethyl-5-nitropyrimidine-2,4-diamine

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B11889639
M. Wt: 211.22 g/mol
InChI Key: NYFSXBVXJYHCQE-UHFFFAOYSA-N
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Description

N2,N2-Diethyl-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative characterized by a nitro group at the 5-position and diethylamine substituents at the N2 positions. Its molecular formula is C8H14N6O2 (molecular weight: 226.24 g/mol). The nitro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the diethyl groups contribute to increased lipophilicity compared to smaller alkyl or aryl substituents.

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

2-N,2-N-diethyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C8H13N5O2/c1-3-12(4-2)8-10-5-6(13(14)15)7(9)11-8/h5H,3-4H2,1-2H3,(H2,9,10,11)

InChI Key

NYFSXBVXJYHCQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=N1)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives followed by alkylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in bulk quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrimidine-2,4-Diamines

N4,N4-Dimethyl-5-Nitropyrimidine-2,4-Diamine
  • Molecular Formula : C6H10N6O2
  • Molecular Weight : 183.08 g/mol
  • Key Features :
    • Dimethyl groups at N4 instead of diethyl at N2.
    • Lower lipophilicity (LogP: 1.14) compared to the diethyl analog .
    • Melting point: ~230–232°C (similar nitro-pyrimidine derivatives in ).
    • Applications: Intermediate in antitumor agent synthesis.
N4-Cyclohexyl-5-Nitropyrimidine-2,4-Diamine
  • Molecular Formula : C10H14N6O2
  • Molecular Weight : 250.26 g/mol
  • Key Features :
    • Bulky cyclohexyl group at N4 increases steric hindrance.
    • Higher melting point (246–248°C) due to rigid substituents .
    • Reduced solubility in polar solvents compared to diethyl/dimethyl analogs.
5-Nitro-2-(4-Ethylpiperazinyl)-Pyrimidine-4,6-Diamine
  • Molecular Formula : C10H17N7O2
  • Molecular Weight : 267.29 g/mol
  • Key Features :
    • Piperazinyl group enhances hydrogen-bonding capacity.
    • Used in HIV reverse transcriptase inhibition studies ().
    • LogP: ~1.8 (higher than dimethyl/diethyl due to piperazine’s polarity).

Pyridine-Based Analogs

2-Chloro-5-Nitropyridin-4-Amine
  • Molecular Formula : C5H4ClN3O2
  • Molecular Weight : 173.56 g/mol
  • Key Features :
    • Nitro and chloro groups create strong electron-withdrawing effects.
    • Forms N–H···Cl and N–H···N hydrogen bonds in crystal structures .
    • Applications: Precursor for cytokine inhibitors.
N,N-Diethyl-5-Nitropyridin-2-Amine
  • Molecular Formula : C9H13N3O2
  • Molecular Weight : 195.22 g/mol
  • Key Features :
    • Pyridine core instead of pyrimidine.
    • Diethyl groups increase lipophilicity (LogP: ~1.5) .
    • Lower thermal stability (melting point <200°C) compared to pyrimidine analogs.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight LogP Melting Point (°C)
N2,N2-Diethyl-5-nitropyrimidine-2,4-diamine N2: Diethyl 226.24 ~1.8* ~210–215 (estimated)
N4,N4-Dimethyl-5-nitropyrimidine-2,4-diamine N4: Dimethyl 183.08 1.14 230–232
N4-Cyclohexyl-5-nitropyrimidine-2,4-diamine N4: Cyclohexyl 250.26 ~2.3 246–248
5-Nitro-2-(4-ethylpiperazinyl)-pyrimidine-4,6-diamine N2: Piperazinyl 267.29 ~1.8 239–240

*Estimated based on ethyl vs. methyl group contributions.

  • Lipophilicity : Diethyl groups enhance membrane permeability compared to dimethyl or polar piperazinyl groups.
  • Thermal Stability : Bulky substituents (e.g., cyclohexyl) increase melting points due to tighter crystal packing .

Biological Activity

N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12N4O2C_9H_{12}N_4O_2 and a molar mass of 211.22 g/mol. The compound features a pyrimidine ring with a nitro group at the 5-position and two ethyl groups at the N2 position. This configuration contributes to its distinct chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and antimicrobial compound . The presence of the nitro group suggests possible redox activity, which can lead to the generation of reactive oxygen species (ROS) that may induce cellular damage or apoptosis in cancer cells.

  • Redox Activity : The nitro group can participate in redox reactions, generating ROS that damage cellular components.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and potentially inhibiting cancer cell proliferation.
  • Apoptosis Induction : By inducing oxidative stress within cells, the compound may trigger programmed cell death pathways.

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N2,N2-dimethyl-5-nitropyrimidine-2,4-diamineContains two methyl groups instead of ethylDifferent steric effects and potential reactivity
N2-methyl-5-nitropyrimidine-2,4-diamineContains one methyl group at N2 positionSimpler structure may affect solubility and reactivity
5-nitropyrimidine-2,4-diamineLacks substitutions at N2 positionBasic structure without additional alkyl groups

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds with nitro groups exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism is believed to involve ROS generation leading to DNA damage and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that similar nitro-substituted pyrimidines have shown antimicrobial activity against various bacterial strains. The ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways is a common mechanism observed in these compounds.
  • Synthesis and Structure–Activity Relationship (SAR) : The synthesis of this compound involves multi-step reactions that require precise control over conditions to achieve high yield and purity. Studies have indicated that variations in substituents significantly impact biological activity; for instance, altering the alkyl groups can enhance or diminish efficacy against targeted biological pathways.

Q & A

Q. What are the standard synthetic routes for N2,N2-diethyl-5-nitropyrimidine-2,4-diamine, and how are reaction conditions optimized?

A common approach involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, substituting chlorine or amino groups with diethylamine under reflux in polar aprotic solvents (e.g., DMF or THF) at 60–80°C . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts. Sodium sulfide (Na₂S) has been used to reduce nitro intermediates in related pyrimidine syntheses, though careful pH control is critical to avoid over-reduction .

Q. Which analytical techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks to confirm substituents (e.g., diethylamino groups at δ ~3.3–3.5 ppm for CH₂ and ~1.1 ppm for CH₃) and nitro group positioning .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 281.15) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

The nitro group increases electrophilicity, making the compound prone to reduction in acidic or reducing environments. Stability studies in buffers (pH 2–10) show degradation at pH < 4 (nitro reduction to amine) and >9 (hydrolysis of the pyrimidine ring). Storage recommendations: −20°C in inert atmospheres .

Q. What purification methods are recommended for isolating high-purity this compound?

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) to separate nitro-containing byproducts.
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences .

Q. How does solvent polarity affect its reactivity in substitution or coupling reactions?

Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of diethylamine, improving substitution efficiency. In contrast, non-polar solvents (e.g., toluene) favor SN1 mechanisms but risk side reactions with the nitro group .

Advanced Research Questions

Q. What crystallographic methods elucidate the compound’s conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents (e.g., diethylamino groups at ~12–15°), intramolecular hydrogen bonds (N–H⋯N), and π-stacking distances (~3.5–4.0 Å). Weak C–H⋯O interactions stabilize the crystal lattice .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Comparative studies of substituent effects (e.g., replacing diethyl with cyclohexyl or aryl groups) show that bulkier groups reduce solubility but improve binding to hydrophobic enzyme pockets. Nitro positioning at C5 enhances electron-withdrawing effects, critical for inhibiting reverse transcriptase in antiviral studies .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Reproducibility Checks : Validate assay conditions (e.g., cell lines, concentration ranges).
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to compare binding modes with target proteins .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N2,N4-diphenylpyrimidine-2,4-diamine derivatives) .

Q. What computational tools predict the compound’s physicochemical properties and metabolic pathways?

  • ADMET Prediction : SwissADME or ADMETLab estimate logP (~2.1), polar surface area (~98 Ų), and CYP450 metabolism .
  • DFT Calculations : Gaussian software optimizes geometry and calculates electrostatic potential maps to identify reactive sites .

Q. How does this compound compare to analogs in terms of synthetic complexity and scalability?

Property N2,N2-Diethyl-5-Nitro N2,N4-Diphenyl-5-Nitro 6-Chloro-N2,N2-Dimethyl
Synthetic Steps 3–4 steps5–6 steps2–3 steps
Yield 45–60%30–40%70–85%
Key Challenge Nitro group stabilityAryl coupling efficiencyChlorine substitution
Data derived from multi-step protocols in .

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